molecular formula C10H14ClN B13516174 (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B13516174
M. Wt: 183.68 g/mol
InChI Key: IMUOMBQOBYEIIY-UXQCFNEQSA-N
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Description

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a cyclopropane ring and a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. . The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of flow microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to a more efficient and scalable process . This method also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: Various substituted amines and derivatives

Mechanism of Action

The mechanism of action of (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying chiral interactions and developing new synthetic methodologies .

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

IMUOMBQOBYEIIY-UXQCFNEQSA-N

Isomeric SMILES

CN[C@H]1C[C@@H]1C2=CC=CC=C2.Cl

Canonical SMILES

CNC1CC1C2=CC=CC=C2.Cl

Origin of Product

United States

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